4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
The compound identified by the Chemical Identifier (CID) 25248093 is a chemical entity with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . The inclusion complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins, which enhances its solubility and stability .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and efficient, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions involving this compound can result in the replacement of certain functional groups with others.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in products with different functional groups.
Scientific Research Applications
4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in biological assays and experiments to study its effects on biological systems.
Medicine: this compound has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: It is utilized in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one include other cyclodextrin inclusion complexes and related chemical entities . These compounds share similar structural features and reactivity patterns.
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3O/c1-13-3-5-4(7(9)10)2-6(14)11-8(5)12-13/h2-3,7H,1H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJHCWJWRUPXHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=O)N=C2N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C2C(=CC(=O)N=C2N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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